2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE
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Overview
Description
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) under oxidative conditions . This method allows for the efficient formation of the quinazoline core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which may have different biological activities and properties.
Scientific Research Applications
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE involves its interaction with molecular targets such as DNA. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE is unique due to its specific structure, which allows it to interact with DNA in a distinct manner. This makes it a promising candidate for further research in drug development and other scientific applications.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)14-11(17)7-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWIUHCZGVKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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